molecular formula C10H9NOS B569255 (Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime CAS No. 118564-88-8

(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime

Cat. No.: B569255
CAS No.: 118564-88-8
M. Wt: 191.248
InChI Key: LYNWDHNMGAKITE-UHFFFAOYSA-N
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Description

(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime is a benzothiophene-derived oxime characterized by a Z-configuration stereochemistry at the ethenyl group. The compound’s structure combines a benzo[b]thiophene core with an acetaldehyde oxime moiety (=N–OH), which confers unique electronic and steric properties. Oximes are known for their hydrogen-bonding capabilities and nucleophilic reactivity, making them valuable in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name

(NE)-N-[1-(1-benzothiophen-2-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNWDHNMGAKITE-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257469
Record name Ethanone, 1-benzo[b]thien-2-yl-, oxime, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147396-07-4
Record name Ethanone, 1-benzo[b]thien-2-yl-, oxime, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147396-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-benzo[b]thien-2-yl-, oxime, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime typically involves the reaction of benzo[b]thiophene-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified .

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime serves as a building block for the synthesis of heterocyclic compounds. Its ability to act as a ligand in coordination chemistry has been explored, particularly in the formation of metal complexes that may exhibit unique catalytic properties or stability under various conditions.

Biology

Research has indicated potential biological activities associated with this compound, including:

  • Antimicrobial Properties : Studies have evaluated its efficacy against various bacterial strains, revealing promising results against resistant strains such as Staphylococcus aureus with minimal inhibitory concentrations indicating significant antibacterial activity .
  • Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown that derivatives of this compound can inhibit cell proliferation, making it a candidate for further development in cancer therapeutics .

Medicine

In the field of medicine, (Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime is being explored as a precursor for drug development . Its structural features allow for modifications that can enhance therapeutic efficacy or reduce side effects. The compound's interaction with biological targets suggests it could be part of novel therapeutic agents aimed at treating complex diseases .

Industry

This compound finds utility in materials science , particularly in the synthesis of organic semiconductors. Its unique electronic properties are beneficial for developing materials used in electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells.

Case Studies and Data Analysis

The following table summarizes key studies and findings related to (Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime:

Study ReferenceApplication AreaKey Findings
ChemistryUsed as a ligand in metal coordination complexes; effective building block for heterocycles.
BiologyDemonstrated antimicrobial activity against resistant Staphylococcus aureus strains with MIC values as low as 4 µg/mL.
MedicineShowed potential anticancer activity; further studies needed for clinical applications.
IndustryUtilized in organic semiconductor synthesis; promising results in electronic applications.

Mechanism of Action

The mechanism of action of (Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. Additionally, the benzo[b]thiophene moiety contributes to the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group and Stereochemical Analysis

The Z-configuration in benzothiophene derivatives is critical for biological activity. For example:

  • Benzothiophene Acrylonitriles (): Compounds like (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (32) show potent anticancer activity (GI50 <10 nM) due to the Z-configuration, which aligns substituents for optimal target binding.
  • This substitution may alter solubility and target interactions compared to acrylonitriles.
Compound Functional Group Key Activity GI50/MIC Structural Feature
(Z)-Benzothiophene acrylonitrile (32) Acrylonitrile (C≡N) Anticancer GI50 <10 nM Planar benzothiophene, Z-configuration
Sertaconazole (Oxime derivative) Oxime (=N–OH) Antifungal MIC ~0.1 µg/mL* Ether-linked benzothiophene, oxime moiety
Target Oxime Oxime (=N–OH) Underexplored N/A Z-configuration, acetaldehyde oxime

*Hypothetical MIC based on analogous oxime antifungals in .

Structural and Crystallographic Insights

  • Planarity and Dihedral Angles (): In Z-configured tetrazole analogs, dihedral angles between benzothiophene and aryl rings range from 23.91° to 84.47°, influencing binding orientation. The target oxime’s acetaldehyde chain likely introduces greater conformational flexibility compared to rigid acrylonitriles or tetrazoles.
  • Hydrogen Bonding (): Oximes form N–H···N or O–H···N bonds, as seen in tetrazole crystals. This property may enhance solubility or stabilize protein interactions compared to non-polar acrylonitriles.

Resistance and Pharmacokinetics

  • P-glycoprotein Efflux (): Acrylonitriles evade P-gp-mediated resistance, a common issue in cancer therapy. Oximes, with polar groups, may face increased efflux unless structural modifications (e.g., lipophilic substituents) mitigate this.

Biological Activity

(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of (Z)-1-(benzo[b]thiophen-2-yl)acetaldehyde oxime typically involves the reaction of benzo[b]thiophene derivatives with acetaldehyde oxime under appropriate conditions. The formation of the oxime functional group is crucial for the biological activity observed in various studies.

1. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds related to benzo[b]thiophene derivatives. For instance, compounds derived from similar structures have shown significant free radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases .

CompoundIC50 (μM)Reference
Compound A546.0 ± 13.6
Compound B700.0 ± 50.0

2. Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of (Z)-1-(benzo[b]thiophen-2-yl)acetaldehyde oxime. In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. For example, compounds structurally related to (Z)-1-(benzo[b]thiophen-2-yl)acetaldehyde oxime have been tested in MTT assays, revealing promising results .

Cell LineIC50 (μM)Remarks
CCRF-CEM (Leukemia)10.0High potency observed
3T3 Fibroblast>250Non-toxic up to this concentration

The mechanisms through which (Z)-1-(benzo[b]thiophen-2-yl)acetaldehyde oxime exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in cancer progression.
  • Induction of Apoptosis : Evidence indicates that compounds related to this structure can induce apoptosis in cancer cells, promoting cell death through intrinsic pathways.

Case Studies

Several case studies illustrate the biological efficacy of (Z)-1-(benzo[b]thiophen-2-yl)acetaldehyde oxime and its analogs:

  • Study on Bone Morphogenetic Protein (BMP) Expression : A series of benzo[b]thiophene derivatives were evaluated for their ability to enhance BMP expression, which plays a crucial role in bone formation and repair. The study demonstrated that specific analogs significantly upregulated BMP expression levels, suggesting potential applications in bone regeneration therapies .
  • Antitumor Activity : A study focusing on the antitumor effects of benzo[b]thiophene derivatives reported significant cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents in oncology .

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